Cas no 143767-85-5 (4-(2-chlorophenyl)-2-methylbutan-2-amine)

4-(2-Chlorophenyl)-2-methylbutan-2-amine is a chiral amine compound featuring a 2-chlorophenyl substituent and a tertiary butylamine moiety. Its structural characteristics, including the aromatic chloro group and branched alkyl chain, contribute to its potential utility as an intermediate in pharmaceutical synthesis or asymmetric catalysis. The compound’s sterically hindered amine group may enhance selectivity in reactions, while the electron-withdrawing chlorine atom could influence its reactivity in electrophilic or nucleophilic processes. This molecule is of interest for research applications requiring tailored amine derivatives, particularly in the development of bioactive compounds or specialized ligands. Proper handling and storage are recommended due to its reactive functional groups.
4-(2-chlorophenyl)-2-methylbutan-2-amine structure
143767-85-5 structure
Product name:4-(2-chlorophenyl)-2-methylbutan-2-amine
CAS No:143767-85-5
MF:C11H16ClN
MW:197.704442024231
CID:6192683
PubChem ID:10878108

4-(2-chlorophenyl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chlorophenyl)-2-methylbutan-2-amine
    • Benzenepropanamine, 2-chloro-α,α-dimethyl-
    • Inchi: 1S/C11H16ClN/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8,13H2,1-2H3
    • InChI Key: QMHZTKICILDMQE-UHFFFAOYSA-N
    • SMILES: C1(CCC(C)(C)N)=CC=CC=C1Cl

Experimental Properties

  • Density: 1.054±0.06 g/cm3(Predicted)
  • Boiling Point: 274.6±23.0 °C(Predicted)
  • pka: 10.27±0.25(Predicted)

4-(2-chlorophenyl)-2-methylbutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967427-5.0g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
5g
$3313.0 2023-05-31
Enamine
EN300-1967427-1g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
1g
$770.0 2023-09-16
Enamine
EN300-1967427-0.1g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
0.1g
$678.0 2023-09-16
Enamine
EN300-1967427-0.5g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
0.5g
$739.0 2023-09-16
Enamine
EN300-1967427-2.5g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
2.5g
$1509.0 2023-09-16
Enamine
EN300-1967427-10.0g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
10g
$4914.0 2023-05-31
Enamine
EN300-1967427-0.05g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
0.05g
$647.0 2023-09-16
Enamine
EN300-1967427-0.25g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
0.25g
$708.0 2023-09-16
Enamine
EN300-1967427-5g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
5g
$2235.0 2023-09-16
Enamine
EN300-1967427-1.0g
4-(2-chlorophenyl)-2-methylbutan-2-amine
143767-85-5
1g
$1142.0 2023-05-31

Additional information on 4-(2-chlorophenyl)-2-methylbutan-2-amine

4-(2-Chlorophenyl)-2-Methylbutan-2-Amine: A Comprehensive Overview

4-(2-Chlorophenyl)-2-Methylbutan-2-Amine (CAS No. 143767-85-5) is a versatile organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, also referred to as N-(4-(2-chlorophenyl)-2-methylbutan-2-yl)amine, belongs to the class of tertiary amines and is characterized by its chlorophenyl group and methyl-substituted butanamine backbone. The molecule's structure provides it with distinct chemical properties, making it a valuable compound in research and development.

Recent studies have highlighted the potential of 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of antidepressants and neuroprotective agents. The compound's ability to act as a precursor for more complex structures has been extensively documented, with its use in the synthesis of serotonin reuptake inhibitors being a notable example.

The synthesis of 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine involves a multi-step process that typically begins with the chlorination of an aromatic ring. This is followed by alkylation and subsequent amine formation, ensuring the compound's stability and purity. Recent advancements in catalytic methods have optimized this synthesis, reducing production costs and enhancing yield. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.

In terms of applications, 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine has found utility in the pharmaceutical industry as an intermediate for drug development. Its role in creating compounds with antimicrobial properties has been particularly promising, with studies indicating its potential in combating drug-resistant bacterial strains. Additionally, the compound has been investigated for its use in agrochemicals, where it exhibits activity as a plant growth regulator under controlled conditions.

From an environmental perspective, understanding the ecological impact of 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Findings suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. However, further studies are required to assess its long-term effects on soil microbiota and non-target organisms.

The versatility of 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine extends to its use in materials science, where it serves as a precursor for synthesizing advanced polymers and surfactants. Its ability to form stable amide bonds makes it an attractive candidate for developing high-performance materials with applications in coatings and adhesives.

In conclusion, 4-(2-Chlorophenyl)-2-Methylbutan-2-Amine (CAS No. 143767-85-5) stands out as a multifaceted compound with significant potential across diverse fields. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to make further contributions to scientific innovation.

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